molecular formula C5H8ClFN2 B1448940 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride CAS No. 2098007-64-6

2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride

Cat. No. B1448940
M. Wt: 150.58 g/mol
InChI Key: IQVABXYGANCAQZ-UHFFFAOYSA-N
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Description

2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride is a chemical compound with the CAS Number: 2098007-64-6 . It has a molecular weight of 150.58 and its IUPAC name is 2-(3-fluoroazetidin-3-yl)acetonitrile hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride is 1S/C5H7FN2.ClH/c6-5(1-2-7)3-8-4-5;/h8H,1,3-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride is a powder . It has a molecular weight of 150.58 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Capillary Electrochromatography in Antibacterial Separation

Capillary electrochromatography, a technique used for the separation of complex mixtures, was applied to separate antibacterial compounds, specifically S-oxidation products related to oxazolidinones. This process involved the optimization of separation conditions, such as applied potential, volume fraction of acetonitrile, and buffer concentration, using a modified central composite design. This indicates the potential use of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride in such separation processes due to its structural similarities with oxazolidinones (Miyawa, Alasandro, & Riley, 1997).

HPLC Methods for CVS Disorder Agent Analysis

High-performance liquid chromatography (HPLC) methods have been developed for quality control and stability studies of compounds like 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, a potent anti-ischemic and anti-hypertensive agent. Given the structural similarities, these methods could potentially be adapted for the analysis of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride (Dwivedi, Saxena, Saxena, & Singh, 2003).

Synthesis of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives have been synthesized using 4-fluorobenzaldehyde, with reactions producing compounds like 3-(2-(4-fluorophenyl)-4-oxothiazolidine3-yl)acetonitrile. This synthesis pathway may offer insights into the potential synthesis routes or derivatives of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).

Regioselective Cycloaddition Reactions

The efficient [3 + 2]-cycloaddition of fluorinated nitrile oxides with thioketones has been studied, yielding 3-fluoroalkylated 1,4,2-oxathiazoles. This process highlights the potential for regioselective cycloaddition reactions involving compounds like 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride (Mlostoń, Kowalski, Obijalska, & Heimgartner, 2017).

Spectroscopic Analysis of Nitrogen Donors

Spectroscopic correlations between supermolecules and molecules, particularly focusing on nitrogen donors, have been investigated. The study of compounds like 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride could benefit from such analyses to understand the electronic properties of nitrogen in these molecules (Yang, Hwang, Hsieh, & Chiou, 2004).

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-(3-fluoroazetidin-3-yl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2.ClH/c6-5(1-2-7)3-8-4-5;/h8H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVABXYGANCAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC#N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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